molecular formula C22H27F3O B14213371 7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene CAS No. 819862-45-8

7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene

Cat. No.: B14213371
CAS No.: 819862-45-8
M. Wt: 364.4 g/mol
InChI Key: DMZALTMNKVBEPN-UHFFFAOYSA-N
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Description

7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene is a complex organic compound with a unique structure that includes an ethoxy group, a trifluoronaphthalene core, and a cyclohexyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene typically involves multiple steps, starting with the preparation of the trifluoronaphthalene core. This can be achieved through a series of halogenation and substitution reactions. The ethoxy group is introduced via an etherification reaction, while the cyclohexyl ethyl side chain is added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical research.

    Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene involves its interaction with molecular targets through its functional groups. The ethoxy group and trifluoronaphthalene core can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with other molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene is unique due to its trifluoronaphthalene core, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

819862-45-8

Molecular Formula

C22H27F3O

Molecular Weight

364.4 g/mol

IUPAC Name

7-ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene

InChI

InChI=1S/C22H27F3O/c1-3-14-5-7-15(8-6-14)9-10-17-13-16-11-12-18(26-4-2)21(24)19(16)22(25)20(17)23/h11-15H,3-10H2,1-2H3

InChI Key

DMZALTMNKVBEPN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CCC2=C(C(=C3C(=C2)C=CC(=C3F)OCC)F)F

Origin of Product

United States

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